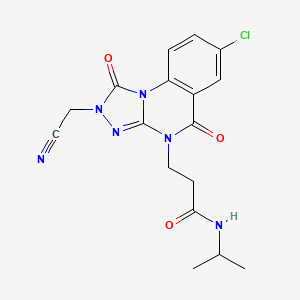

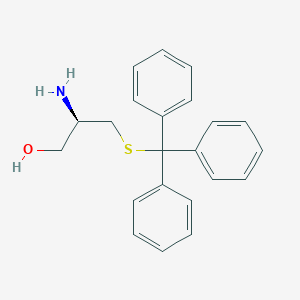

(R)-2-Amino-3-(tritylthio)propan-1-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Amino-3-(tritylthio)propan-1-OL” is a compound that likely contains an amino group (-NH2), a tritylthio group (triphenylmethyl-sulfide), and a hydroxyl group (-OH) attached to a three-carbon backbone . The “®” indicates the configuration of the chiral carbon in the molecule.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD), electron microscopy (SEM and STEM-EDS), and X-ray photoelectron spectroscopy (XPS) . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the amino, tritylthio, and hydroxyl groups could all participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique

Pharmacological Derivatives and Treatment

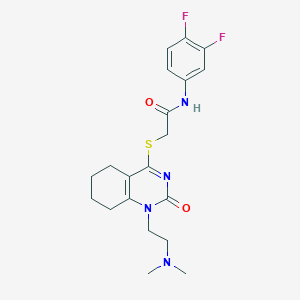

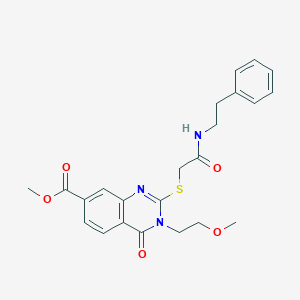

- Pharmacological Derivatives - New derivatives of 1-phenoxy-3-amino-propane-2-ol, related to (R)-2-Amino-3-(tritylthio)propan-1-OL, have been developed for treating heart diseases, exhibiting beta-adrenalytic or anti-arrhythmic properties (Griffin, 2001).

Chemical Synthesis and Reactivity

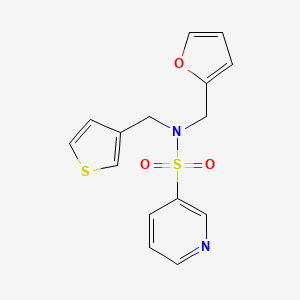

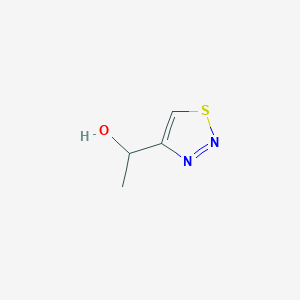

- Gewald and Dimroth Reactions - (R)-2-Amino-3-(tritylthio)propan-1-OL analogs, like 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones, are used in Gewald and Dimroth reactions for synthesizing 1,2,3-triazole and thiophene frameworks, demonstrating high reactivity and yielding products in minimal time (Pokhodylo & Shyyka, 2014).

Polyamine Synthesis

- Synthesis of Cyclic Polyamines - This compound is used in the synthesis of multifunctional polycationic polyamines, crucial in drug and gene delivery, through enzymatic generation of amino aldehyde from corresponding amino alcohols (Cassimjee, Marin, & Berglund, 2012).

Chemical Conformational Studies

- Conformational Analyses - The compound's derivatives, such as 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, have been studied for their crystal structures and conformations, providing insights into molecular arrangements and interactions (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Fluorescent Biomarkers

- Development of Fluorescent Biomarkers - Derivatives of (R)-2-Amino-3-(tritylthio)propan-1-OL are being explored for creating fluorescent biomarkers, applicable in biodiesel quality control, demonstrating low acute toxicity and potential environmental safety (Pelizaro et al., 2019).

Cardioselectivity in Medicinal Chemistry

- Cardioselectivity Studies - Studies on cardioselectivity of beta-adrenoceptor blocking agents utilize related compounds, such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, to explore their affinity to beta-adrenoceptors, significantly impacting cardiovascular therapeutic research (Rzeszotarski et al., 1979).

Antifungal Compound Synthesis

- Antifungal Compound Development - Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, from compounds similar to (R)-2-Amino-3-(tritylthio)propan-1-OL, revealed high antifungal activity against Candida strains, offering a new avenue for antifungal drug development (Zambrano-Huerta et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-tritylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NOS/c23-21(16-24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17,23H2/t21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGBEDOUDIAIHO-OAQYLSRUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2974655.png)

![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)

![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2974670.png)

![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)